molecular formula C6H10ClF2NO B1435110 5,5-Difluoroazepan-4-one hydrochloride CAS No. 2097991-20-1

5,5-Difluoroazepan-4-one hydrochloride

Cat. No. B1435110
CAS RN: 2097991-20-1
M. Wt: 185.6 g/mol
InChI Key: UIORROLMLXUHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Difluoroazepan-4-one hydrochloride is a chemical compound with the CAS Number: 2097991-20-1 . It has a molecular weight of 185.6 . The compound is typically stored at 4 degrees Celsius and is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 5,5-difluoroazepan-4-one hydrochloride . The Inchi Code is 1S/C6H9F2NO.ClH/c7-6(8)2-4-9-3-1-5(6)10;/h9H,1-4H2;1H .


Physical And Chemical Properties Analysis

5,5-Difluoroazepan-4-one hydrochloride is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 185.6 .

Scientific Research Applications

Synthesis and Molecular Libraries

A study by Wang et al. (2008) focused on the synthesis of novel compounds from 1,5-difluoro-2,4-dinitrobenzene, leading to a series of benzo [1,5] oxazepin-4-one skeleton compounds and their derivatives. The research outlines a method for synthesizing intermediates through the substitution of fluorine atoms and the reduction of dinitro groups, contributing to the construction of molecular libraries for therapeutic applications. This process demonstrates the versatility of fluorine-substituted compounds in synthesizing complex molecules for potential use in drug discovery and development (Wang et al., 2008).

Corrosion Inhibition

Another study by Bentiss et al. (2007) explored the use of 4H-triazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. The research found that specific triazole derivatives exhibit high inhibiting efficiency, highlighting the potential of fluorine-containing compounds in protecting industrial materials from corrosion. This application is significant for industries seeking cost-effective and reliable methods to prevent metal degradation (Bentiss et al., 2007).

Drug Metabolism and Pharmacokinetics

In pharmacological research, Harrison et al. (2001) described an orally active, water-soluble neurokinin-1 receptor antagonist that shows promise in pre-clinical tests for emesis and depression. The compound's solubility and effectiveness highlight the importance of fluorinated compounds in enhancing drug solubility and bioavailability, offering insights into the development of new medications with improved pharmacokinetic profiles (Harrison et al., 2001).

Adsorption and Surface Chemistry

A study on corrosion control by Bentiss et al. (2009) demonstrated the efficacy of a triazole derivative in inhibiting acidic corrosion of mild steel. The research provides an understanding of the adsorption behavior of corrosion inhibitors on metal surfaces and emphasizes the role of fluorine atoms in enhancing inhibitor performance. These findings are crucial for the development of more effective corrosion protection strategies (Bentiss et al., 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5,5-difluoroazepan-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO.ClH/c7-6(8)2-4-9-3-1-5(6)10;/h9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIORROLMLXUHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC(C1=O)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Difluoroazepan-4-one hydrochloride

CAS RN

2097991-20-1
Record name 5,5-difluoroazepan-4-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Difluoroazepan-4-one hydrochloride
Reactant of Route 2
5,5-Difluoroazepan-4-one hydrochloride
Reactant of Route 3
5,5-Difluoroazepan-4-one hydrochloride
Reactant of Route 4
5,5-Difluoroazepan-4-one hydrochloride
Reactant of Route 5
5,5-Difluoroazepan-4-one hydrochloride
Reactant of Route 6
5,5-Difluoroazepan-4-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.